molecular formula C12H13FO2 B1331334 1-(4-Fluorophenyl)cyclopentanecarboxylic acid CAS No. 214262-99-4

1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Cat. No. B1331334
M. Wt: 208.23 g/mol
InChI Key: VVMRZYODYMBLRJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a compound that can be considered a derivative of cyclopentanecarboxylic acid with a fluorophenyl group attached to the ring. The presence of the fluorine atom on the phenyl ring can significantly affect the electronic properties of the molecule, potentially altering its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a compound with a similar structure, has been achieved with high enantiomeric excess and diastereomeric excess, indicating the potential for synthesizing 1-(4-Fluorophenyl)cyclopentanecarboxylic acid with high stereochemical purity . Additionally, the synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone has been reported, which involves a Grignard reaction followed by several steps including oxidation and dehydration . These methods could potentially be adapted for the synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.

Molecular Structure Analysis

While the exact molecular structure of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is not provided, insights can be drawn from related compounds. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid has been determined by X-ray diffraction, revealing the spatial arrangement of the functional groups and the impact of substitution on the cyclopropane ring . This information can be useful in predicting the molecular geometry and electronic distribution in 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives can be influenced by substituents on the ring. Cyclopentane-1,3-diones, for example, have been shown to be effective isosteres for carboxylic acids, suggesting that 1-(4-Fluorophenyl)cyclopentanecarboxylic acid could participate in similar chemical reactions as its carboxylic acid counterparts . The fluorine atom could also affect the reactivity, potentially making the compound a candidate for nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid can be inferred from related compounds. For instance, the presence of the fluorine atom is known to influence the lipophilicity and acidity of the molecule . The cyclopentane ring provides a degree of rigidity to the structure, which can affect the compound's binding to biological targets. Moreover, the synthesis and radiolabeling of similar fluorinated cyclopentane derivatives have been explored for their potential as PET imaging agents, indicating the ability of these compounds to cross the blood-brain barrier and their suitability for in vivo studies .

Scientific Research Applications

Antibacterial Activity

1-(4-Fluorophenyl)cyclopentanecarboxylic acid has been studied for its potential in antibacterial applications. Narita et al. (1986) synthesized a series of compounds including 1-(4-fluorophenyl)cyclopentanecarboxylic acid and evaluated their antibacterial activity and urinary recovery in mice. It was found that substituents at specific positions significantly affected antibacterial activity, highlighting the compound's potential in this area (Narita et al., 1986).

Enzymatic Oxygen Scavenging

In the context of single-molecule fluorescence experiments, Echeverría Aitken et al. (2008) discussed an enzymatic oxygen scavenging system that included compounds related to 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. This research is significant for improving dye stability in these experiments, which is crucial for studying complex biological systems (Echeverría Aitken et al., 2008).

Sugar Recognition in Water

A study by Tong et al. (2001) explored the use of a boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water. This research involved derivatives of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, indicating its potential in the development of selective sensors for monosaccharides (Tong et al., 2001).

Antitumor Agent Development

Chou et al. (2010) synthesized a compound (CHM-1-P-Na) derived from 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, showcasing its potential as an antitumor agent. This compound exhibited significant antitumor activity and pharmacological effects on enzymes related to tumor cells, indicating its promise in cancer research (Chou et al., 2010).

Safety And Hazards

Safety information suggests avoiding breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-(4-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMRZYODYMBLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352939
Record name 1-(4-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclopentanecarboxylic acid

CAS RN

214262-99-4
Record name 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2011 - jstage.jst.go.jp
We synthesized and evaluated inhibitory activity against T-type Ca2+ channels for a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl] piperidine-4-carboxamide derivatives. …
Number of citations: 7 www.jstage.jst.go.jp
Y Jiang, CA Chen, K Lu, I Daniewska… - Journal of medicinal …, 2007 - ACS Publications
Melanin-concentrating hormone (MCH) is involved in the regulation of feeding, water balance, energy metabolism, general arousal and attention state, memory, cognitive functions, and …
Number of citations: 20 pubs.acs.org

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